2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14953322
InChI: InChI=1S/C19H19BrN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C19H19BrN2O3
Molecular Weight: 403.3 g/mol

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

CAS No.:

Cat. No.: VC14953322

Molecular Formula: C19H19BrN2O3

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide -

Specification

Molecular Formula C19H19BrN2O3
Molecular Weight 403.3 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H19BrN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)
Standard InChI Key PKCFBGYKXPKVIC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC

Introduction

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of a brominated indole moiety and a dimethoxybenzyl group, contributing to its unique chemical properties and potential biological activities. The structural features of this compound allow it to interact with various biological targets, making it of interest in medicinal chemistry and biological research.

Synthesis and Chemical Reactions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. The use of appropriate solvents and reagents is critical for the successful synthesis of this compound.

This compound can undergo various chemical reactions, which are significant for modifying its structure to enhance pharmacological properties or to study its mechanisms of action.

Biological Activity and Mechanism of Action

The biological activity of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is linked to its interaction with specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for developing therapeutic agents based on this compound. The mechanism of action involves binding to active sites on these targets, potentially inhibiting their activity or modulating their functions.

Applications in Scientific Research

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide has several applications in scientific research, particularly in medicinal chemistry and biological studies. Its unique structural features make it a valuable candidate for further research and development in drug discovery.

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